molecular formula C20H17NO4S2 B2720399 N-[2,2-bis(benzenesulfonyl)ethenyl]aniline CAS No. 103975-51-5

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline

Cat. No.: B2720399
CAS No.: 103975-51-5
M. Wt: 399.48
InChI Key: JZQOWQOKCYBHFZ-UHFFFAOYSA-N
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Description

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline is a chemical compound with the molecular formula C20H17NO4S2 It is characterized by the presence of two benzenesulfonyl groups attached to an ethenyl moiety, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]aniline typically involves the reaction of aniline with a suitable precursor containing the bis(benzenesulfonyl)ethenyl moiety. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2,2-bis(benzenesulfonyl)ethenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzenesulfonyl groups can enhance the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline
  • N-[2,2-bis(benzenesulfonyl)ethenyl]-4-chloroaniline

Uniqueness

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline is unique due to its specific structural features, which include the presence of two benzenesulfonyl groups and an ethenyl moiety. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[2,2-bis(benzenesulfonyl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S2/c22-26(23,18-12-6-2-7-13-18)20(16-21-17-10-4-1-5-11-17)27(24,25)19-14-8-3-9-15-19/h1-16,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQOWQOKCYBHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of aniline (1.0 g) and 2-ethoxy-1,1-bis(phenylsulphonyl)ethene (3.5 g) was heated at 160°-180° C. for 30 minutes, allowing any ethanol evolved to escape. After cooling, the residue was recrystallised by dissolving in a minimum of hot choroform and diluting with between 3 and 4 volumes of ethanol to give 1-phenylamino-2,2-bis(phenylsulphonyl)ethene (3.2 g), m.p. 199°-202° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
2-ethoxy-1,1-bis(phenylsulphonyl)ethene
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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